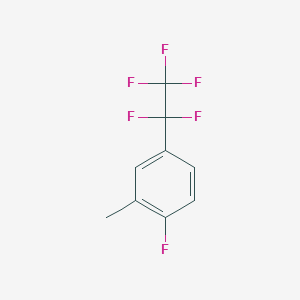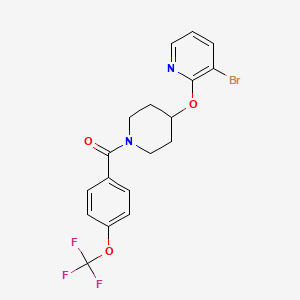
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a compound of significant interest in various scientific fields due to its unique molecular structure. This compound features both a bromopyridinyl group and a trifluoromethoxyphenyl group, linked via a piperidinyl methanone scaffold. The presence of bromine and trifluoromethoxy functionalities suggests potential reactivity and stability in various chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves several key steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as 3-bromopyridine, piperidine, and 4-(trifluoromethoxy)benzoic acid.
Key Reactions: : One of the primary reactions involves the etherification of 3-bromopyridine with piperidinyl methanone under suitable conditions. This step is often facilitated by the use of a strong base and a suitable solvent to promote nucleophilic substitution.
Final Assembly: : The final step involves the condensation of the resulting intermediate with 4-(trifluoromethoxy)benzoic acid, typically using a dehydrating agent such as thionyl chloride to form the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated monitoring systems, and large-scale solvent recovery techniques to ensure sustainable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of new functional groups.
Reduction: : Reduction reactions may be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out due to the presence of reactive groups.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or palladium on carbon in hydrogenation reactions.
Substitution Reagents: : Such as alkyl halides or aryl halides for nucleophilic substitution.
Major Products: Depending on the reaction conditions and reagents used, major products can include derivatives with modified functional groups or entirely new molecular structures that retain the core framework of the original compound.
Applications De Recherche Scientifique
Chemistry: This compound is often used as a building block in organic synthesis due to its versatile reactivity and stable structure. It can serve as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a ligand in binding studies, helping to elucidate the interaction mechanisms between small molecules and biological macromolecules.
Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of receptor antagonists or enzyme inhibitors.
Industry: In industrial applications, this compound can be used in the development of materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of this compound primarily involves interactions with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group may facilitate binding through halogen bonding or π-π interactions, while the piperidinyl and trifluoromethoxyphenyl groups contribute to the overall stability and specificity of the interaction. Pathways involved may include signal transduction, metabolic regulation, or cellular transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds may include:
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone: : Substituting bromine with chlorine may alter reactivity and binding affinity.
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(difluoromethoxy)phenyl)methanone: : Changes in the fluorination pattern can influence the compound's pharmacokinetic properties.
And that's your deep dive into (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone! How about that—chemical compounds have stories to tell too.
Propriétés
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROJCGBBCANOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


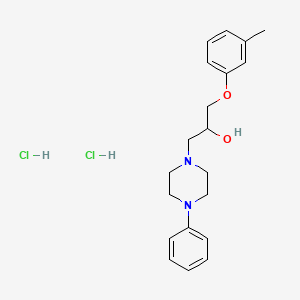
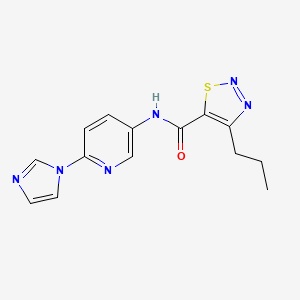
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2733216.png)

![Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2733218.png)
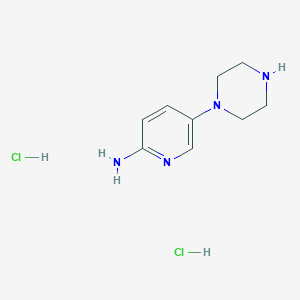
![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)
![1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2733226.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)
![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)
